molecular formula C6H11FO2 B598846 (2S)-2-Fluoro-4-methylpentanoic acid CAS No. 126957-44-6

(2S)-2-Fluoro-4-methylpentanoic acid

Cat. No.: B598846
CAS No.: 126957-44-6
M. Wt: 134.15
InChI Key: XJSHQHONRQJNKY-YFKPBYRVSA-N
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Description

(2S)-2-Fluoro-4-methylpentanoic acid is an organic compound with the molecular formula C6H11FO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the asymmetric synthesis starting from (S)-4-methylpentanoic acid, which undergoes fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of (2S)-2-Fluoro-4-methylpentanoic acid may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: (2S)-2-Fluoro-4-methylpentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of (2S)-2-Fluoro-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electronegativity can influence the compound’s binding affinity and specificity towards these targets . This interaction can modulate the activity of the target protein, leading to various biochemical effects.

Comparison with Similar Compounds

    (2S)-2-Fluoro-4-methylhexanoic acid: Similar structure with an additional carbon atom in the chain.

    (2S)-2-Fluoro-4-methylbutanoic acid: Similar structure with one less carbon atom in the chain.

    (2S)-2-Fluoro-4-methylpentanol: Similar structure with an alcohol group instead of a carboxylic acid.

Uniqueness: (2S)-2-Fluoro-4-methylpentanoic acid is unique due to its specific chiral configuration and the presence of a fluorine atom, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

(2S)-2-fluoro-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO2/c1-4(2)3-5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSHQHONRQJNKY-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126957-44-6
Record name (2S)-2-Fluoro-4-methylpentanoic acid
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